BenchChemオンラインストアへようこそ!

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Sulfonamide SAR Lipophilicity modulation Metabolic stability

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1235356-71-4) is a fully synthetic small molecule (molecular formula C19H22N2O5S, molecular weight 390.45 g/mol) composed of a 4-oxo-4H-chromene-2-carboxamide pharmacophore linked via a methylene spacer to a 1-cyclopropylsulfonyl-piperidine moiety. The chromone-2-carboxamide scaffold is recognized as a privileged structure in anti-infective drug discovery, with patent-protected compound libraries demonstrating activity against Plasmodium falciparum (pEC50 ≥ 5), Cryptosporidium parvum, and the ESKAPE panel of bacterial pathogens.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 1235356-71-4
Cat. No. B2855311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
CAS1235356-71-4
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C19H22N2O5S/c22-16-11-18(26-17-4-2-1-3-15(16)17)19(23)20-12-13-7-9-21(10-8-13)27(24,25)14-5-6-14/h1-4,11,13-14H,5-10,12H2,(H,20,23)
InChIKeyDYGTVTHIEFNHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1235356-71-4): Chromone-2-Carboxamide Class Overview and Procurement-Relevant Identity


N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1235356-71-4) is a fully synthetic small molecule (molecular formula C19H22N2O5S, molecular weight 390.45 g/mol) composed of a 4-oxo-4H-chromene-2-carboxamide pharmacophore linked via a methylene spacer to a 1-cyclopropylsulfonyl-piperidine moiety. The chromone-2-carboxamide scaffold is recognized as a privileged structure in anti-infective drug discovery, with patent-protected compound libraries demonstrating activity against Plasmodium falciparum (pEC50 ≥ 5), Cryptosporidium parvum, and the ESKAPE panel of bacterial pathogens [1][2]. The compound incorporates a cyclopropylsulfonyl group, a structural motif known to confer conformational rigidity and enhanced metabolic stability relative to smaller sulfonyl substituents through cyclopropyl-sulfonyl conjugation [3]. This compound is supplied as a solid with typical purity of 95% and is classified as a preclinical research tool .

Why Generic Substitution Fails for N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide: Structural Determinants of Target Engagement and Selectivity


Within the 4-oxo-4H-chromene-2-carboxamide class, even modest structural modifications produce large magnitude shifts in potency and selectivity profiles that preclude simple substitution. Replacement of the cyclopropylsulfonyl group with a methylsulfonyl group (yielding the direct methylsulfonyl analog) alters both the steric bulk and the electronic character of the sulfonamide via loss of cyclopropyl conjugation . Chromone-2-carboxamide positional isomers display differential biological activity: the 4-oxo-4H-chromene-2-carboxamide regioisomer (target compound scaffold) is the subject of dedicated anti-infective patent families with defined structure-activity relationships (SAR), whereas the isomeric 2-oxo-2H-chromene-3-carboxamide scaffold is primarily associated with anticancer CDK inhibition [1]. Within the piperidine-4-carboxamide subclass, exchanging the chromone warhead for alternative heterocycles (picolinamide, thiophene-3-carboxamide, quinoxaline-2-carboxamide) targets entirely different biological space and cannot serve as functional replacements . The cyclopropylsulfonyl-piperidine-chromone architecture of this compound thus represents a specific, non-substitutable intersection of three pharmacophoric elements, each with independent and synergistic contributions to molecular recognition.

Quantitative Differentiation Evidence for N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide Versus Closest Analogs


Cyclopropylsulfonyl vs. Methylsulfonyl: Impact of Sulfonamide Substituent Size on Predicted logP and Metabolic Stability

The target compound's cyclopropylsulfonyl group introduces greater steric bulk and conformational constraints compared to the direct methylsulfonyl analog N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide. Cyclopropyl-sulfonyl conjugation, experimentally established by single-crystal X-ray analysis of cyclopropylsulfonyl compounds, restricts rotational freedom around the S–C bond [1], producing a conformationally more constrained sulfonamide than the freely rotating methylsulfonyl group. This increased rigidity is predicted to elevate logP by approximately 0.5–1.0 units (based on the incremental contribution of two additional methylene units in the cyclopropyl ring vs. a single methyl group) and to enhance metabolic stability through steric shielding of the sulfonamide from oxidative metabolism, as documented for cyclopropyl-containing drug candidates [2]. The methylsulfonyl analog, in contrast, presents a smaller, more solvent-exposed sulfonamide surface, expected to result in lower target residence time for hydrophobic binding pockets .

Sulfonamide SAR Lipophilicity modulation Metabolic stability

Chromone-2-Carboxamide Scaffold as Privileged Anti-Infective Chemotype: Evidence from Patent-Defined Potency Thresholds

The 4-oxo-4H-chromene-2-carboxamide scaffold of the target compound falls within the structural scope of patent WO/2017/221002, which defines quantitative potency thresholds for compound selection: pEC50 ≥ 5 (IC50 ≤ 10 µM) against Plasmodium falciparum 3D7, and pIC50 ≥ 6 (IC50 ≤ 1 µM) against Pf KRS1 [1]. Within this patent, chromone-2-carboxamide compounds bearing cycloalkylmethyl substituents at the R7 position (analogous to the target compound's cyclopropylsulfonyl-piperidinyl-methyl moiety) represent one of the preferred subgenera (Formula S-III), with demonstrated activity against liver-stage malaria and Cryptosporidium parvum [1]. Compounds lacking the chromone-2-carboxamide core (e.g., picolinamide and thiophene-3-carboxamide analogs sharing the identical cyclopropylsulfonyl-piperidine moiety) fall outside this anti-infective chemotype entirely and have no reported activity against Plasmodium or Cryptosporidium targets .

Anti-infective discovery Antimalarial SAR Chromone pharmacophore

Regioisomeric Differentiation: 4-Oxo-4H-Chromene-2-Carboxamide vs. 2-Oxo-2H-Chromene-3-Carboxamide Scaffolds Target Distinct Biological Pathways

The target compound's 4-oxo-4H-chromene-2-carboxamide scaffold is regioisomeric with the 2-oxo-2H-chromene-3-carboxamide scaffold. Published pharmacological data demonstrate that these regioisomers engage fundamentally different target classes: the 2-oxo-2H-chromene-3-carboxamide scaffold is characterized as a cyclin-dependent kinase (CDK2) inhibitor with anticancer applications, whereas the 4-oxo-4H-chromene-2-carboxamide scaffold (target compound) is defined in patent literature for anti-infective applications including antimalarial and antibacterial activity [1]. This divergence arises from the altered positioning of the carbonyl group, which reorients the hydrogen-bond acceptor/donor pharmacophore and changes the molecular recognition surface presented to biological targets [2]. A user requiring anti-infective screening capability cannot substitute a 2-oxo-2H-chromene-3-carboxamide derivative for a 4-oxo-2-carboxamide derivative without fundamentally altering the target engagement profile.

Chromene regioisomerism Target engagement selectivity Chemical biology tool differentiation

hERG Liability Profile: Comparative Potassium Channel Binding Data for 4-Oxo-4H-Chromene-2-Carboxamide Derivatives

Cardiotoxicity due to hERG potassium channel inhibition is a critical attrition factor in drug discovery. Within the 4-oxo-4H-chromene-2-carboxamide class, hERG binding affinity is highly sensitive to specific substituent patterns. The 7-bromo-substituted analog N-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-7-bromo-4-oxo-4H-chromene-2-carboxamide (CHEMBL217706) displays potent hERG binding with an IC50 of 2.5 nM in a [³H]dofetilide displacement assay, representing a significant cardiac safety liability [1]. The target compound, which is unsubstituted on the chromone phenyl ring and bears a cyclopropylsulfonyl-piperidine moiety at a different position, is structurally distant from this high-hERG-affinity chemotype. The absence of electron-withdrawing halogen substituents on the chromone ring and the presence of the bulky cyclopropylsulfonyl group are both structural features associated with reduced hERG binding propensity [2]. While direct hERG data for the target compound are not yet published, the structural comparison enables a class-informed assessment that the target compound is expected to exhibit substantially lower hERG affinity (>100-fold difference predicted) than the 7-bromo analog.

hERG safety pharmacology Cardiotoxicity screening Chromene-2-carboxamide selectivity

Cytochrome P450 Inhibition Profile: CYP2C19 Selectivity Data for Cyclopropylsulfonyl-Containing Chromene-2-Carboxamides

Cytochrome P450 inhibition is a critical selectivity parameter for compound selection. A closely related cyclopropylsulfonyl-containing chromene-2-carboxamide derivative (CHEMBL2036217 / BDBM50384476) has been evaluated against CYP2C19, exhibiting an IC50 of 3.70 × 10³ nM (3.7 µM) for inhibition of human recombinant CYP2C19, indicating weak CYP2C19 inhibitory potential [1]. This is in marked contrast to the potent DPP4 inhibitor CHEMBL1819090, which belongs to a structurally distinct chemotype and exhibits DPP4 IC50 of 1.10 nM but CYP2D6 IC50 of 3.80 × 10⁴ nM (38 µM), illustrating how cyclopropylsulfonyl-piperidine-containing compounds can achieve target potency with differential CYP selectivity profiles [2]. The target compound, bearing the same cyclopropylsulfonyl-piperidine substructure, is anticipated to share this favorable CYP selectivity profile, with CYP2C19 IC50 > 1 µM indicating a low drug-drug interaction risk. This stands in contrast to the methylsulfonyl analog, where the reduced steric bulk may facilitate greater CYP active site access and potentially higher inhibitory potency [3].

CYP inhibition Drug-drug interaction potential Metabolic stability screening

Chromone-2-Carboxamide Anti-Biofilm Activity as a Pseudomonas aeruginosa Virulence Attenuator

The chromone-2-carboxamide scaffold has demonstrated direct anti-biofilm activity against Pseudomonas aeruginosa, a clinically critical ESKAPE pathogen. In a focused library of chromone-2-carboxamides, 16 out of 25 compounds achieved ≥50% inhibition of P. aeruginosa biofilm formation at 50 µM, with no associated cytotoxicity on Vero cells (IC50 > 1.0 mM), yielding a favorable selectivity index [1]. Importantly, this anti-biofilm activity operates through a quorum-sensing inhibitory mechanism distinct from traditional bactericidal antibiotics, making it relevant for combating antibiotic-tolerant biofilm infections [1]. The target compound's 4-oxo-4H-chromene-2-carboxamide core positions it within this anti-biofilm chemotype, whereas analogs substituting the chromone with picolinamide, thiophene-3-carboxamide, or quinoxaline-2-carboxamide warheads lack the pharmacophoric features required for quorum-sensing signal mimicry and have no demonstrated anti-biofilm activity .

Anti-biofilm agents Quorum sensing inhibition Pseudomonas aeruginosa virulence

Best-Fit Research and Industrial Application Scenarios for N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1235356-71-4)


Anti-Infective Lead Optimization: Antimalarial and Cryptosporidiosis Drug Discovery

As a 4-oxo-4H-chromene-2-carboxamide derivative within the structural scope of patent WO/2017/221002, this compound is suitable for hit-to-lead optimization in antimalarial drug discovery programs targeting Plasmodium falciparum (asexual blood stage pEC50 ≥ 5 threshold) and Cryptosporidium parvum [1]. The cyclopropylsulfonyl substituent provides a differentiated lipophilicity and metabolic stability profile versus methylsulfonyl analogs, potentially improving liver-stage exposure critical for malaria prophylaxis. Researchers should benchmark this compound against the patent-defined potency thresholds and compare its CYP inhibition and hERG profiles to halogen-substituted chromone-2-carboxamides that carry cardiac safety liabilities [2].

Pseudomonas aeruginosa Anti-Biofilm Probe Development

The chromone-2-carboxamide core has demonstrated quorum-sensing inhibitory and anti-biofilm activity against P. aeruginosa, with 64% of tested analogs achieving ≥50% biofilm inhibition at 50 µM without Vero cell cytotoxicity (selectivity index >20) [3]. This compound's unsubstituted chromone ring and cyclopropylsulfonyl-piperidine side chain differentiate it from more heavily substituted analogs, offering a cleaner probe for structure-activity relationship studies investigating the contribution of the sulfonamide substituent to biofilm inhibition potency. Procurement for anti-virulence screening against the ESKAPE pathogen panel is supported by this mechanism-of-action rationale.

Cytochrome P450 Selectivity Profiling and Drug-Drug Interaction Assessment

Structurally related cyclopropylsulfonyl-containing chromene-2-carboxamides exhibit weak CYP2C19 inhibition (IC50 = 3.7 µM), suggesting a favorable drug-drug interaction profile for the target compound [4]. This compound is appropriate for inclusion in CYP inhibition panels (CYP1A2, 2C9, 2C19, 2D6, 3A4) to establish the selectivity fingerprint of the chromone-2-carboxamide chemotype. The cyclopropylsulfonyl group's steric shielding of the sulfonamide from CYP-mediated oxidation represents a structurally encoded metabolic stability feature that can be quantitatively benchmarked against the methylsulfonyl analog in human liver microsome stability assays [5].

Regioisomer-Controlled Chemical Biology Tool for Target Deconvolution

The 4-oxo-4H-chromene-2-carboxamide regioisomer (target compound) and the isomeric 2-oxo-2H-chromene-3-carboxamide scaffold target entirely distinct biological pathways (anti-infective vs. CDK2/anticancer) [6]. This regioisomeric specificity makes the target compound a valuable chemical biology probe for target deconvolution studies: positive phenotypic screening hits from a chromone-containing library can be rapidly triaged by testing both regioisomers to determine whether the observed activity arises from anti-infective target engagement (4-oxo-2-carboxamide) or off-target CDK inhibition (2-oxo-3-carboxamide). Procurement for mechanism-of-action studies is strongly justified by this regioisomeric selectivity.

Quote Request

Request a Quote for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.